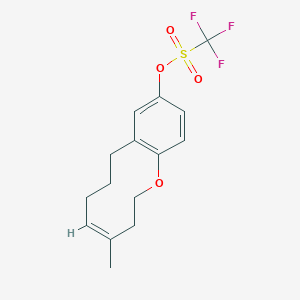
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-4-Methyl-2H-1-benzoxecin-10-yl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-4-Methyl-2H-1-benzoxecin-10-yl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methanesulfonic acid group, a trifluoromethyl group, and a benzoxecin ring system. It is used in various scientific research applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-4-Methyl-2H-1-benzoxecin-10-yl ester typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzoxecin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxecin ring.
Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.
Esterification with Methanesulfonic Acid: The final step involves the esterification of the intermediate compound with methanesulfonic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-4-Methyl-2H-1-benzoxecin-10-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学研究应用
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-4-Methyl-2H-1-benzoxecin-10-yl ester is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Employed in the production of specialty chemicals and materials due to its unique properties.
作用机制
The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-4-Methyl-2H-1-benzoxecin-10-yl ester involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may modulate signaling pathways, influence gene expression, or alter metabolic processes.
相似化合物的比较
Similar Compounds
- Methanesulfonic acid, 1,1,1-trifluoro-, 4-aminophenyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, hydrazide
- Methanesulfonic acid, 1,1,1-trifluoro-, 6-methyl-2-pyridinyl ester
Uniqueness
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-4-Methyl-2H-1-benzoxecin-10-yl ester is unique due to its benzoxecin ring system and the presence of both methanesulfonic acid and trifluoromethyl groups. These structural features confer distinct chemical reactivity and stability, making it valuable for various applications.
属性
分子式 |
C15H17F3O4S |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
[(4Z)-4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C15H17F3O4S/c1-11-4-2-3-5-12-10-13(6-7-14(12)21-9-8-11)22-23(19,20)15(16,17)18/h4,6-7,10H,2-3,5,8-9H2,1H3/b11-4- |
InChI 键 |
WZIPHPMZEDEFAI-WCIBSUBMSA-N |
手性 SMILES |
C/C/1=C/CCCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OCC1 |
规范 SMILES |
CC1=CCCCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


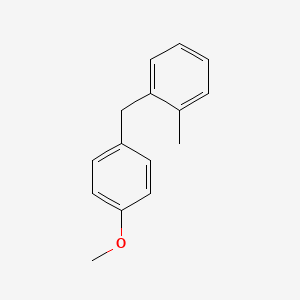
![1-(3,5-difluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124435.png)
![Isoxazolo[5,4-b]pyridine-3-acetic acid](/img/structure/B14124437.png)



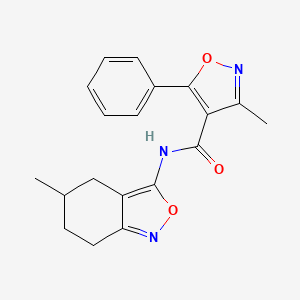
![5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124458.png)
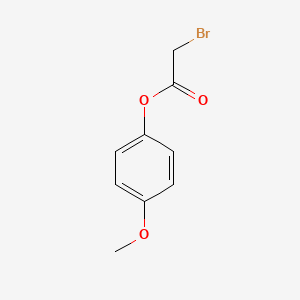
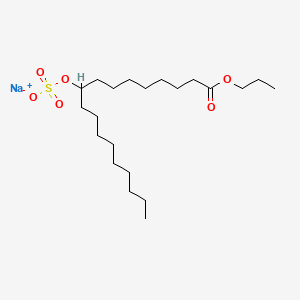
![8-(2-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14124486.png)
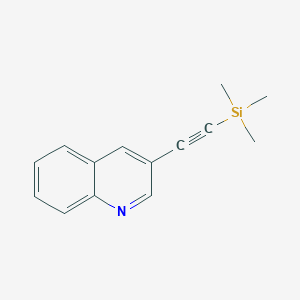
![(2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14124495.png)
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/structure/B14124505.png)
